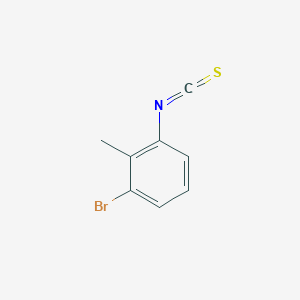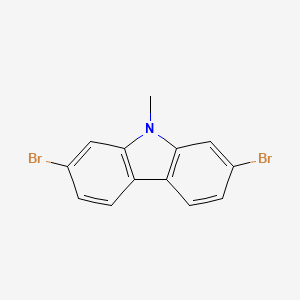![molecular formula C10H8N4 B13687311 [1,2,4]Triazolo[3,4-a]isoquinolin-7-amine](/img/structure/B13687311.png)
[1,2,4]Triazolo[3,4-a]isoquinolin-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2,4]Triazolo[3,4-a]isoquinolin-7-amine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound is characterized by a fused triazole and isoquinoline ring system, which imparts distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[3,4-a]isoquinolin-7-amine typically involves the Claisen–Schmidt condensation reaction. This method entails the reaction of 3-acetyl tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline with substituted aldehydes in the presence of potassium hydroxide as a catalyst . The reaction is usually carried out in ethanol at room temperature, resulting in high yields of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and improve efficiency.
化学反应分析
Types of Reactions: [1,2,4]Triazolo[3,4-a]isoquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of reactive sites on the triazole and isoquinoline rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
[1,2,4]Triazolo[3,4-a]isoquinolin-7-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
作用机制
The mechanism of action of [1,2,4]Triazolo[3,4-a]isoquinolin-7-amine involves several molecular targets and pathways:
Oxidative Stress: The compound induces oxidative stress by depleting antioxidants in cells, leading to DNA damage and apoptosis.
Gene Regulation: Upregulation of pro-apoptotic genes such as p53 and Bax, which are crucial for initiating programmed cell death.
Enzyme Inhibition: Potential inhibition of enzymes involved in cell proliferation and survival, contributing to its anticancer and antifungal activities.
相似化合物的比较
[1,2,4]Triazolo[3,4-a]isoquinoline Chalcones: These derivatives exhibit similar anticancer and antifungal properties.
[1,2,4]Triazolo[3,4-a]quinoxaline: Another heterocyclic compound with potential anticancer activity.
Uniqueness: [1,2,4]Triazolo[3,4-a]isoquinolin-7-amine stands out due to its unique ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to induce oxidative stress and DNA damage makes it a promising candidate for further research in cancer therapy and antifungal treatments.
属性
分子式 |
C10H8N4 |
|---|---|
分子量 |
184.20 g/mol |
IUPAC 名称 |
[1,2,4]triazolo[3,4-a]isoquinolin-7-amine |
InChI |
InChI=1S/C10H8N4/c11-9-3-1-2-8-7(9)4-5-14-6-12-13-10(8)14/h1-6H,11H2 |
InChI 键 |
YTRVXSAYCTWDFL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN3C2=NN=C3)C(=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


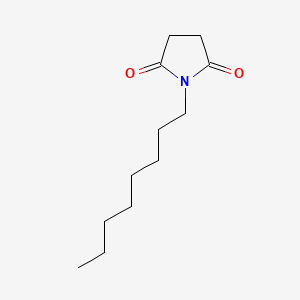
![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-6-iodo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13687252.png)
![7-Bromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13687256.png)

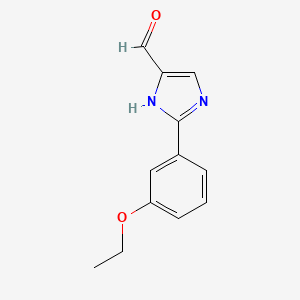
![Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13687274.png)
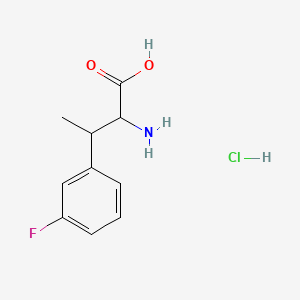
![Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13687282.png)
![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13687284.png)
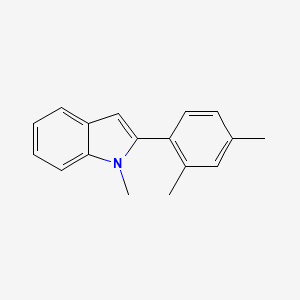
![2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol](/img/structure/B13687296.png)
